molecular formula C17H28N4O3 B1179949 Ajicure PN 23 CAS No. 134091-76-2

Ajicure PN 23

Cat. No.: B1179949
CAS No.: 134091-76-2
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Description

Molecular Composition and Physical Properties

Ajicure PN-23 possesses the molecular formula C17H28N4O3 and carries the Chemical Abstracts Service registry number 134091-76-2. The compound manifests as a pale yellow to white powder with highly controlled particle size distribution, typically exhibiting an average particle size ranging from 10 to 12 microns. The thermal characteristics of Ajicure PN-23 include a softening point between 100-105°C according to some sources, while other technical documentation indicates a range of 110-120°C. This variation may reflect different measurement methodologies or specific grade variations within the product line.

The compound demonstrates exceptional purity levels, consistently achieving greater than 95% purity in commercial formulations. Storage requirements for maintaining optimal performance include desiccated conditions at 4°C, which preserves both the chemical integrity and reactivity characteristics over extended periods. The molecular weight and specific structural details remain proprietary information controlled by the manufacturer, though the compound is classified as an amine adduct type material formed through controlled reaction processes.

Property Specification Reference
Molecular Formula C17H28N4O3
Chemical Abstracts Service Number 134091-76-2
Physical Appearance Pale yellow to white powder
Average Particle Size 10-12 microns
Softening Point Range 100-120°C
Purity Level ≥95%
Recommended Storage Temperature +4°C (desiccated)

Chemical Structure and Functional Groups

Ajicure PN-23 belongs to the amine-epoxy adduct category of latent curing agents, formed through the controlled reaction between compounds containing tertiary amino groups and epoxy compounds. This structural arrangement creates a compound that exhibits latent reactivity characteristics, remaining stable under ambient conditions while becoming highly reactive when subjected to thermal activation. The amine adduct structure provides multiple reactive sites that enable crosslinking reactions with epoxy groups during the curing process.

The tertiary amino groups present in the molecular structure serve dual functions as both curing sites and catalytic centers for epoxy polymerization reactions. When thermally activated, these functional groups facilitate the opening of epoxy rings and subsequent crosslinking reactions that form the final cured polymer network. The specific arrangement of these functional groups within the C17H28N4O3 framework enables the compound to achieve rapid curing kinetics while maintaining excellent storage stability in one-component formulations.

Research conducted on the curing mechanism reveals that Ajicure PN-23 undergoes a phase change during thermal activation, transitioning from an essentially insoluble state in epoxy resins at room temperature to a highly reactive state when heated. This phase transition mechanism is fundamental to the compound's latent curing behavior and enables the formulation of one-component epoxy systems with extended shelf life characteristics.

Properties

CAS No.

134091-76-2

Molecular Formula

C17H28N4O3

Synonyms

Ajicure PN 23

Origin of Product

United States

Comparison with Similar Compounds

Ajicure PN 23 vs. Ajicure MY-24

Both PN 23 and MY-24 are latent accelerators, but differences in solubility and reactivity define their niches:

Property This compound Ajicure MY-24
Solubility in n-Butanol <0.01 g/100g 0.01–0.05 g/100g
Solubility in MEK <0.01 g/100g 0.5–1.5 g/100g
pH (10% suspension) 9.2 8.8
Thermal Stability >30 days at 40°C Similar
Curing Speed Faster gelation at 80–150°C Slightly slower
Best For High-speed curing applications Systems requiring solvent blending

MY-24 is preferred in formulations requiring partial solubility in polar solvents, while PN 23 excels in rapid, low-temperature curing .

This compound vs. PN-31 and PN-40

PN-31 and PN-40 are latent curing agents with distinct thermal profiles:

Property This compound Ajicure PN-31/PN-40
Activation Temperature 90°C 90°C
Storage Stability >30 days at 40°C >9 months at room temperature
Curing Speed (100°C) 10.1–3.7 min (10–30 phr) Not specified
Key Advantage Compatible with DICY Ultra-long shelf life

PN-31/PN-40 prioritize extended shelf life, whereas PN 23 integrates better with DICY for single-component epoxy adhesives .

This compound vs. Competing Amine-Epoxy Adducts

PN 23 outperforms other amine-epoxy adducts in thermal resistance and curing efficiency:

Compound Thermal Resistance Curing Speed Pot Life
This compound Maintains strength at 250°C 100°C/60 min or 120°C/30 min >30 days at 40°C
Amicure 2014AS Moderate Requires higher temps Shorter
Hardener X-3661S Limited data Slower Similar

PN 23’s addition to anaerobic adhesives improves tensile shear strength by 50% after aging at 250°C for 7 days, a benchmark unmatched by alternatives .

This compound vs. PN-23J

PN-23J is a micronized variant of PN 23, offering enhanced curing speed:

Property This compound Ajicure PN-23J
Particle Size 8–12 µm <10 µm
Gelation Time (120°C) 2.0–2.4 min (30 phr) 1.5–1.8 min (30 phr)
Applications General electronics High-precision microelectronics

PN-23J’s finer particles enable faster reactivity, ideal for miniaturized components .

Preparation Methods

Bisphenol A Epoxy Formulations

ComponentRun 1Run 2Run 3Run 4Run 5Run 6
BPA Epoxy (EEW 450)100100100100100100
PN-23 (phr)571015204
DICY (phr)4
Cure Properties
DSC Onset Temp. (°C)1019795939293
Peak Temp. (°C)141139137135133146
Tg (°C, 120°C/30min)10411611711811757

Source: Ajinomoto Fine-Techno Technical Documentation

Increasing PN-23 loading reduces cure onset temperature but improves Tg up to 118°C. The addition of dicyandiamide (DICY) in Run 6 shifts the exotherm to higher temperatures but compromises initial Tg due to incomplete crosslinking.

Bisphenol F Epoxy Formulations

BPF epoxies cure 15–20% faster than BPA counterparts when using PN-23J (microground variant). A representative formulation for rapid cure includes:

ComponentRun 7Run 8
EP807 (BPF)5050
EP604 (BPA)5050
PN-23J (phr)105
DICY-7 (phr)55
Gel Time
150°C (sec)4069
180°C (sec)1219

Source: Ajinomoto Fine-Techno Technical Documentation

The synergy between PN-23J and DICY reduces gel time at 180°C to 12 seconds, ideal for high-throughput manufacturing.

Curing Kinetics and Thermal Analysis

Differential scanning calorimetry (DSC) reveals PN-23’s latent activation mechanism. The onset cure temperature (92–101°C) and peak exotherm (133–146°C) are inversely proportional to PN-23 concentration:

ΔH=Exotherm (cal/g)×Epoxy Mass (g)Molar Mass of Epoxy\Delta H = \frac{\text{Exotherm (cal/g)} \times \text{Epoxy Mass (g)}}{\text{Molar Mass of Epoxy}}

Post-cure Tg values correlate with crosslink density, reaching 118°C after 240 minutes at 120°C for 20 phr PN-23 formulations.

Comparative Performance with Other Ajicure Agents

PropertyPN-23PN-31PN-40
Cure SpeedFastMediumSlow
Pot Life (Days)306090
Recommended Temp.120°C130°C140°C

Source: Ajinomoto Fine-Techno Technical Documentation

PN-23’s rapid cure makes it suitable for automotive adhesives, while PN-40’s extended pot life favors aerospace applications requiring prolonged workability.

Industrial-Scale Processing Techniques

  • Dry-Blending : Solid PN-23 is mixed with epoxy powders using high-shear mixers, achieving homogeneity within 15–20 minutes.

  • Solvent-Assisted Dispersion : For liquid epoxies, PN-23 is dispersed in acetone or MEK (10–15 wt%), followed by solvent stripping under vacuum .

Q & A

What steps should be taken if peer reviewers question Ajicure PN-23’s mechanism-of-action claims?

  • Provide additional validation data (e.g., siRNA knockdowns, CRISPR-edited cell lines). Address critiques using a point-by-point rebuttal, citing supportive literature. Offer to share raw datasets or collaborate on follow-up studies .

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